4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride, which is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Effective against pneumonia and other bacterial infections.
Uniqueness
What sets 4-(4-acetamidobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide apart is its unique structural features, particularly the presence of the piperazine ring, which enhances its pharmacological profile and makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-(4-acetamidophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-20(30)26-21-12-14-24(15-13-21)34(32,33)28-18-16-27(17-19-28)25(31)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWADPMFSZSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.